beta-L-Fucose
Overview
Description
Beta-L-fucose: is a monosaccharide with the chemical formula C6H12O5. It is a deoxyhexose, meaning it lacks a hydroxyl group on the carbon at the 6-position. This compound is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . This compound is involved in various biological processes, including blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and host-microbe interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-L-fucose can be synthesized through enzymatic methods. One common route involves the conversion of GDP-D-mannose to GDP-beta-L-fucose using the enzymes GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase . The reaction conditions typically require a pH of 7.5 and the presence of divalent cations like Mg2+ and Ca2+ .
Industrial Production Methods: : Industrial production of this compound often involves microbial fermentation. For example, Escherichia coli strains can be genetically engineered to overexpress the necessary enzymes for converting GDP-D-mannose to GDP-beta-L-fucose . This method is preferred over chemical synthesis due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: : Beta-L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like nitric acid.
Reduction: Reduction reactions often involve the use of sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other nucleophiles.
Major Products
Oxidation: Produces fucose acid.
Reduction: Yields fucitol.
Substitution: Results in various fucosylated derivatives.
Scientific Research Applications
Beta-L-fucose has a wide range of applications in scientific research:
Chemistry
- Used as a building block in the synthesis of complex glycoconjugates.
Biology
- Plays a role in cell-cell recognition and signaling.
- Involved in the modification of glycoproteins and glycolipids.
Medicine
- Potential therapeutic agent for treating diseases like cancer and Alzheimer’s .
- Used in the development of vaccines and diagnostic markers .
Industry
Mechanism of Action
Beta-L-fucose exerts its effects primarily through its incorporation into glycoconjugates. It is involved in the modification of glycoproteins and glycolipids, which in turn affect various cellular processes . The compound interacts with molecular targets such as fucosyltransferases, which catalyze the transfer of fucose to specific substrates . This modification can influence cell signaling pathways, immune responses, and microbial interactions .
Comparison with Similar Compounds
Similar Compounds
Alpha-L-fucose: Another isomer of L-fucose with a different configuration at the anomeric carbon.
Beta-D-fucose: The D-enantiomer of beta-L-fucose.
Uniqueness: : this compound is unique due to its specific configuration and its role in the biosynthesis of fucosylated glycans. Unlike its isomers, this compound is more commonly found in mammalian cells and has distinct biological functions .
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-KGJVWPDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13224-93-6 | |
Record name | beta-L-Fucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-L-fucose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .BETA.-L-FUCOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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